Product packaging for 7-Bromoquinoline-3,4-diamine(Cat. No.:CAS No. 1232149-37-9)

7-Bromoquinoline-3,4-diamine

Cat. No.: B3046352
CAS No.: 1232149-37-9
M. Wt: 238.08
InChI Key: SYMORBBHPXGJHS-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Quinoline (B57606) Systems in Organic Research

Quinoline, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, serves as a foundational scaffold in a vast array of chemical research endeavors. orientjchem.orgtandfonline.comrsc.org Its derivatives are integral to medicinal chemistry, materials science, and synthetic organic chemistry. researchgate.netambeed.com The versatility of the quinoline system lies in its susceptibility to substitution at various positions, allowing for the modulation of its electronic and steric properties. orientjchem.orgresearchgate.net This adaptability has led to the development of numerous quinoline-based compounds with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. rsc.orgresearchgate.net The inherent chemical reactivity and the biological significance of the quinoline nucleus continue to drive research into novel synthetic methodologies and applications. tandfonline.comresearchgate.net

Strategic Role of Halogenation (Bromine at C-7) in Quinoline Derivatives

The strategic placement of a bromine atom at the C-7 position of the quinoline ring is a key design element in medicinal chemistry. Halogenation, and specifically bromination, can significantly alter a molecule's physicochemical properties, including its lipophilicity and metabolic stability. orientjchem.orgvulcanchem.com The introduction of a bromine atom can enhance the binding affinity of a compound to its biological target. orientjchem.org For example, studies on quinoline derivatives have shown that the presence of a halogen atom can significantly boost antimalarial and anticancer activities. orientjchem.orgnih.gov Furthermore, the bromine atom at C-7 serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce further molecular diversity. acgpubs.org This strategic functionalization is a powerful tool for optimizing the pharmacological profile of quinoline-based compounds. nih.gov

Overview of Current Research Trajectories for 7-Bromoquinoline-3,4-diamine

Current research on this compound primarily focuses on its utility as a precursor for the synthesis of novel heterocyclic compounds with potential biological applications. nih.govtuwien.at Its structure, which combines the features of a diaminoquinoline with a bromine substituent, makes it a valuable intermediate. For example, it has been used in the synthesis of C2 substituted imidazoquinolines, which are being investigated as ligands for the GABAA receptor. nih.govresearchgate.net The synthesis of this compound itself is typically achieved through the reduction of a nitro group in a precursor molecule, such as 7-bromo-3-nitroquinoline-4-amine. nih.govtuwien.at The reactivity of the diamine functionality allows for the construction of fused heterocyclic rings, such as imidazoles, which are of significant interest in medicinal chemistry. tuwien.at The ongoing exploration of this compound's synthetic potential is expected to yield new molecules with diverse pharmacological activities.

Data on this compound and Related Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrN3 B3046352 7-Bromoquinoline-3,4-diamine CAS No. 1232149-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromoquinoline-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H,11H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMORBBHPXGJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Br)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309545
Record name 7-Bromo-3,4-quinolinediamine
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Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232149-37-9
Record name 7-Bromo-3,4-quinolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232149-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3,4-quinolinediamine
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URL https://comptox.epa.gov/dashboard/DTXSID701309545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Bromoquinoline 3,4 Diamine and Advanced Derivatives

Direct Synthetic Routes to 7-Bromoquinoline-3,4-diamine

The primary and most direct method for synthesizing this compound involves the chemical reduction of its precursor, 7-Bromo-3-nitroquinolin-4-amine. This transformation can be achieved through several established protocols, including heterogeneous catalytic hydrogenation and metal-mediated reduction.

Reductive Transformation of 7-Bromo-3-nitroquinolin-4-amine

The conversion of the nitro group in 7-Bromo-3-nitroquinolin-4-amine to an amine group is a critical step. This reduction is accomplished using various reagents and conditions, each with its own advantages.

Heterogeneous catalytic hydrogenation is a widely employed method for the reduction of nitro groups. illinois.edursc.org This technique typically involves the use of a noble metal catalyst, such as platinum on a carbon support (Pt/C), in the presence of hydrogen gas. The catalyst provides a surface for the reaction to occur, facilitating the addition of hydrogen across the nitro group. This method is often favored for its clean reaction profile and the ease of catalyst removal by simple filtration. illinois.edu While specific conditions for the hydrogenation of 7-Bromo-3-nitroquinolin-4-amine using platinum on carbon are not extensively detailed in the provided search results, general principles of nitro group reduction via catalytic hydrogenation suggest that this would be a viable and efficient method. illinois.edu The choice of solvent, temperature, and pressure are critical parameters that would need to be optimized for this specific transformation. illinois.edu

A common and effective alternative to catalytic hydrogenation is the use of a metal in the presence of an acid or a salt. escholarship.org A well-documented method for the synthesis of this compound is the reduction of 7-Bromo-3-nitroquinolin-4-amine using iron powder in the presence of ammonium (B1175870) chloride. nih.gov This reaction is typically carried out in a mixture of ethanol (B145695) and water under reflux conditions. nih.gov The iron metal acts as the reducing agent, while the ammonium chloride helps to maintain a suitable pH for the reaction to proceed efficiently. This method has been reported to yield the desired product in good yields, with one study reporting a 70% yield after purification. nih.gov

Table 1: Metal-Mediated Reduction of 7-Bromo-3-nitroquinolin-4-amine

Reagents Solvent Conditions Yield Reference

Precursor Synthesis: Advanced Approaches to 7-Bromo-3-nitroquinolin-4-amine

The synthesis of the key precursor, 7-Bromo-3-nitroquinolin-4-amine, is a multi-step process that involves the strategic introduction of the bromo, nitro, and amino functionalities onto the quinoline (B57606) scaffold.

A crucial step in the synthesis of 7-Bromo-3-nitroquinolin-4-amine is the selective amination of a suitable halo-nitroquinoline precursor. One established route involves the treatment of 7-bromo-4-chloro-3-nitroquinoline (B1289021) with aqueous ammonia. nih.gov This nucleophilic aromatic substitution reaction proceeds readily, with the chloro group at the 4-position being displaced by the amino group to afford 7-Bromo-3-nitroquinolin-4-amine in quantitative yield. nih.gov The high reactivity of the 4-chloro substituent is attributed to the electron-withdrawing effect of the adjacent nitro group and the quinoline nitrogen.

The regioselective nitration of a bromoquinoline intermediate is a key step in constructing the required substitution pattern. A common strategy begins with the nitration of 7-bromoquinolin-4(1H)-one. nih.gov Treatment of this intermediate with concentrated nitric acid leads to the regioselective introduction of a nitro group at the 3-position, yielding 7-bromo-3-nitroquinolin-4(1H)-one. nih.gov This reaction has been reported to proceed with a 70% yield. nih.gov The resulting nitrated quinolone is then converted to the corresponding 4-chloro derivative, 7-bromo-4-chloro-3-nitroquinoline, by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃), a reaction that has been shown to proceed in 91% yield. nih.gov This chlorinated intermediate is then ready for the amination step described previously.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
7-Bromo-3-nitroquinolin-4-amine
7-bromo-4-chloro-3-nitroquinoline
7-bromoquinolin-4(1H)-one
7-bromo-3-nitroquinolin-4(1H)-one
Platinum on carbon
Iron
Ammonium chloride
Ethanol
Water
Aqueous ammonia
Nitric acid

Strategic Approaches to Functionalized Quinoline Diamine Systems

The development of synthetic routes to functionalized quinoline diamines, such as this compound, often involves multi-step sequences. A key strategy involves the introduction of the bromine and amino functionalities onto a pre-formed quinoline core.

A documented pathway to this compound begins with the nitration of 7-bromoquinolin-4(1H)-one, followed by chlorination to yield 7-bromo-4-chloro-3-nitroquinoline. nih.gov This intermediate is then subjected to amination to produce 7-bromo-3-nitroquinolin-4-amine. nih.gov The final step involves the reduction of the nitro group to an amine, yielding the target compound, this compound. nih.gov This reduction is typically achieved using iron powder and ammonium chloride in an ethanol/water mixture, a modification of the Béchamp reduction, which is preferred to avoid dehalogenation that can occur with other methods like catalytic hydrogenation. nih.gov

Table 1: Synthesis of this compound

StepStarting MaterialReagents and ConditionsIntermediate/ProductYieldReference
17-Bromoquinolin-4(1H)-onePOCl₃7-Bromo-4-chloro-3-nitroquinoline91% nih.gov
27-Bromo-4-chloro-3-nitroquinolineaq. NH₄OH, 1,4-dioxane, reflux7-Bromo-3-nitroquinolin-4-amineQuantitative nih.gov
37-Bromo-3-nitroquinolin-4-amineFe, NH₄Cl, EtOH/H₂O, refluxThis compound70% nih.gov

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to quinoline derivatives, aiming to reduce waste, energy consumption, and the use of hazardous substances. tandfonline.com

Solvent-Free Reaction Technologies

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for organic solvents. The Friedländer annulation, a classic method for quinoline synthesis, has been successfully adapted to solvent-free conditions. This involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. scispace.comresearchgate.net Various catalysts, including silica-supported P₂O₅ and cuprous triflate, have been shown to be effective under these conditions, often leading to high yields and shorter reaction times. scispace.comresearchgate.netijcce.ac.ir

Table 2: Examples of Solvent-Free Quinoline Synthesis

Reaction TypeReactantsCatalystConditionsProductYieldReference
Friedländer Annulation2-Aminoaryl ketone, α-Methylene ketoneCu(OTf)₂Room temperaturePolysubstituted quinolineHigh scispace.com
Friedländer Annulation2-Aminoaryl ketones, Carbonyl compoundsP₂O₅/SiO₂80 °CPolysubstituted quinolineHigh to excellent researchgate.netijcce.ac.ir
Friedländer Annulationo-Aminoaryl ketones, α-Methylene carbonyl compoundsFe₃O₄@SiO₂ supported ionic liquidNot specifiedSubstituted quinolineHigh orgchemres.org
Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating. researchgate.netbohrium.com This technology has been applied to several classical quinoline syntheses. For instance, the Doebner-Miller reaction, which involves the reaction of anilines with α,β-unsaturated carbonyl compounds, has been efficiently carried out under microwave irradiation using phosphotungstic acid as a catalyst, producing quinaldines and lepidines in good yields. researchgate.net Similarly, the Combes synthesis of 2-methyl-4-quinolinones has been achieved under solvent-free microwave conditions using an acidic resin as a catalyst. asianpubs.org

Table 3: Examples of Microwave-Assisted Quinoline Synthesis

Reaction TypeReactantsCatalyst/ConditionsProductYieldReference
Doebner-Miller ReactionAnilines, α,β-Unsaturated carbonyl compoundsPhosphotungstic acid, 300 W, 10-15 minQuinaldines and Lepidines79-94% researchgate.net
Combes SynthesisAnilines, β-DiketonesAcidic resin, solvent-free2-Methyl-4-quinolinonesNot specified asianpubs.org
Multicomponent ReactionAldehydes, Alkynes, AminesYb(OTf)₃, [bmim][BF₄], 80 W, 3 min2,4-Disubstituted quinolinesExcellent organic-chemistry.org
Metal-Free Synthetic Pathways

The development of metal-free synthetic methods is a key goal in green chemistry to avoid the use of often toxic and expensive transition metal catalysts. nih.gov Several metal-free approaches to quinoline synthesis have been reported. These often involve direct oxidative cyclocondensation reactions or employ classical named reactions under modified, metal-free conditions. nih.govfrontiersin.org For example, 3-substituted or 3,4-disubstituted quinolines can be synthesized from N,N-dimethyl enaminones and o-aminobenzyl alcohols in a transition-metal-free oxidative cyclocondensation. nih.govfrontiersin.org The Combes synthesis can also be performed under metal-free conditions, typically using an acid catalyst like sulfuric acid for the cyclization of a β-amino enone intermediate. jptcp.com

Table 4: Examples of Metal-Free Quinoline Synthesis

Reaction TypeReactantsConditionsProductYieldReference
Oxidative CyclocondensationN,N-Dimethyl enaminones, o-Aminobenzyl alcoholsTsOH, K₂S₂O₈3-Substituted or 3,4-disubstituted quinolinesModerate to excellent nih.govfrontiersin.org
Combes SynthesisAniline, 1,3-Dicarbonyl compoundAcid-catalyzed cyclization2,4-Disubstituted quinolineNot specified jptcp.com

One-Pot and Cascade Reaction Sequences

One-pot and cascade reactions are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without the need for isolating intermediates. This approach saves time, resources, and reduces waste. mdpi.com The synthesis of functionalized quinolines has greatly benefited from the development of such processes. For example, polysubstituted quinolines can be prepared in a one-pot fashion via a modified Friedländer reaction using a copper-glucose catalyst system. tandfonline.com Cascade reactions, where the product of one reaction is the substrate for the next in a sequential manner, are also prominent in quinoline synthesis. mdpi.commdpi.comnih.govresearchgate.netacs.org These can involve a series of transformations like condensation, cyclization, and dehydrogenation to build the quinoline ring system in a single, efficient step. mdpi.com

Table 5: Examples of One-Pot and Cascade Quinoline Synthesis

Reaction TypeReactantsCatalyst/ConditionsProductYieldReference
One-Pot Modified FriedländerBromo aromatic benzaldehydes/ketones, Sodium azide, Active methylene (B1212753) substratesCuSO₄-D-glucose, EtOH/H₂OSubstituted quinolines76-95% tandfonline.com
Cascade Reaction2-Mercapto-quinoline-3-carbaldehydes, CH-acid compounds (dimedone or malononitrile)Fe₃O₄@Alg@CPTMS@Arg, Green conditionsFunctionalized thiopyrano[2,3-b]quinolinesNot specified mdpi.comresearchgate.net
Cascade Reaction2-Halo-indole-tethered ynones, ThiolsDCE, 60 °CFunctionalized quinolinesHigh nih.gov
Cascade Reaction2-Fluorobenzaldehyde, Heterocyclic ketene (B1206846) aminalsOne-pot, catalyst-free1,3-Diazaheterocycle-fused [1,2-a]quinoline derivativesHigh acs.org

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. organic-chemistry.orgnih.govrug.nl This approach offers high atom economy and allows for the rapid generation of molecular diversity. Several MCRs have been developed for the synthesis of substituted quinolines. A notable example is the ytterbium triflate-catalyzed three-component reaction of aldehydes, alkynes, and amines under microwave irradiation in an ionic liquid, which provides 2,4-disubstituted quinolines in excellent yields. organic-chemistry.org

Table 6: Examples of Multicomponent Quinoline Synthesis

Reaction Name/TypeReactantsCatalyst/ConditionsProductYieldReference
Yb(OTf)₃-catalyzed MCRAldehydes, Alkynes, AminesYb(OTf)₃, [bmim][BF₄], Microwave (80 W)2,4-Disubstituted quinolinesExcellent organic-chemistry.org

Reactivity Profiles and Derivatization Strategies of 7 Bromoquinoline 3,4 Diamine

Transformations Involving the Bromo-Substituent

The bromine atom at the C-7 position of the quinoline (B57606) ring is a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

Palladium-catalyzed reactions are among the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. acs.org The bromo-substituent at the 7-position of the quinoline core is well-suited for such transformations. researchgate.netnih.gov

The Buchwald-Hartwig amination is a key palladium-catalyzed C-N cross-coupling reaction that allows for the formation of arylamines from aryl halides. acs.orgorganic-chemistry.org This methodology can be applied to 7-bromoquinoline (B152726) derivatives to introduce a variety of nitrogen-based nucleophiles, including primary and secondary amines, amides, and other N-heterocycles. nih.govbeilstein-journals.org The choice of palladium catalyst precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP) is crucial for achieving high yields and good selectivity. nih.govbeilstein-journals.orgmdpi.com

For instance, the coupling of various amines with bromo-substituted N-heterocycles like 4-bromo-7-azaindole has been successfully demonstrated using a combination of a palladium source, a ligand like Xantphos, and a base such as Cs₂CO₃ or K₂CO₃ in a solvent like dioxane. nih.govbeilstein-journals.org Similar conditions are applicable to the 7-bromoquinoline scaffold, providing access to a wide range of N-arylated products. The reaction generally proceeds by oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst. acs.org

Table 1: Representative Conditions for Pd-Catalyzed C-N Cross-Coupling of Bromo-Heterocycles

Aryl Bromide Substrate Amine Nucleophile Catalyst System Base Solvent Temperature (°C) Yield (%) Reference
N-Benzyl-4-bromo-7-azaindole Benzamide Pd(OAc)₂ / Xantphos K₂CO₃ Dioxane 100 88 beilstein-journals.org
4-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine Phenylmethanamine Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 100 92 beilstein-journals.org
4,7-Dichloroquinoline N-(Adamantan-1-yl)ethan-1-amine Pd(dba)₂ / BINAP NaOt-Bu Dioxane 101 79 researchgate.net

This table presents data from related bromo-heterocyclic systems to illustrate typical reaction conditions.

Carbon-carbon bond-forming reactions significantly expand the structural diversity achievable from the 7-bromoquinoline core. The Suzuki-Miyaura and Sonogashira couplings are cornerstone reactions in this context. researchgate.net

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, catalyzed by a palladium(0) complex. libretexts.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov It has been used to couple both aryl and heteroaryl boronic acids to bromoquinoline scaffolds. mdpi.comarkat-usa.org The catalytic cycle involves oxidative addition of the bromoquinoline to Pd(0), followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination. libretexts.org

The Sonogashira coupling provides a direct route to arylalkynes by reacting the aryl bromide with a terminal alkyne. pearson.com This reaction is co-catalyzed by palladium and a copper(I) salt, typically in the presence of a base like an amine. researchgate.net Regioselective Sonogashira reactions have been reported for polyhalogenated quinolines, demonstrating the ability to selectively functionalize specific positions. researchgate.net This method allows for the introduction of alkynyl moieties, which can serve as precursors for further transformations or as key structural elements in materials science applications. researchgate.net

Table 2: Examples of Pd-Catalyzed C-C Cross-Coupling on Bromoquinoline Systems

Coupling Reaction Bromo-Substrate Coupling Partner Catalyst System Base Solvent Yield (%) Reference
Suzuki-Miyaura 8-Bromoquinoline (Furan-3-yl)boronic acid Pd(OAc)₂ / PPh₃ K₂CO₃ 1,4-Dioxane/Water 85 mdpi.com
Suzuki-Miyaura 3-Bromoquinoline Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/Water - arkat-usa.orgbeilstein-journals.org
Sonogashira 4-Chloro-3-iodo-2-methylquinoline* Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF 85 researchgate.net
Sonogashira 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF 98 researchgate.net

Reaction occurs selectively at the iodo- position, illustrating regioselectivity in polyhalogenated systems.

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com

In the case of 7-bromoquinoline-3,4-diamine, the quinoline ring itself is somewhat electron-deficient compared to benzene (B151609), which can facilitate nucleophilic attack. However, without strong activating groups (like a nitro group) ortho or para to the bromine atom, forcing conditions (high temperatures and strong nucleophiles) are typically required for SNAr to occur. The palladium-catalyzed coupling reactions are generally more efficient and regioselective for transformations at the C-7 position. mdpi.com While SNAr is a well-documented mechanism for halo-quinolines, particularly at the C-4 position, its application at the C-7 position of this specific diamine substrate is less common and often synthetically challenging compared to metal-catalyzed alternatives. google.comwindows.net

Palladium-Catalyzed Cross-Coupling Reactions

Reactions of the Diamine Moiety

The ortho-diamine group at the C-3 and C-4 positions is a classic precursor for the construction of fused five-membered heterocyclic rings.

The reaction of the 3,4-diamine moiety with various one- or two-carbon electrophiles leads to the formation of fused imidazo[4,5-c]quinoline systems. nih.govbinghamton.edu This cyclocondensation reaction is a robust and high-yielding method for creating these important heterocyclic scaffolds, which are found in many biologically active molecules. rsc.org

The reaction with aldehydes is a common strategy. For example, treating this compound with a substituted benzaldehyde (B42025) in a high-boiling solvent like nitrobenzene (B124822) at elevated temperatures leads to the formation of a 2-aryl-substituted imidazo[4,5-c]quinoline. nih.gov The reaction proceeds through initial formation of a Schiff base, followed by intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the final fused product. Similarly, reaction with formic acid or trimethyl orthoformate provides the unsubstituted imidazo[4.5-c]quinoline core. nih.gov

Table 3: Cyclocondensation of this compound to Form Imidazo[4,5-c]quinolines

Reagent Product Conditions Yield (%) Reference
4-Formylbenzonitrile 4-(7-Bromo-5H-imidazo[4,5-c]quinolin-2-yl)benzonitrile PhNO₂, 150 °C, 24 h - nih.gov
Formic Acid 7-Bromo-5H-imidazo[4,5-c]quinoline Reflux Good to Excellent nih.gov
Acylating Agent followed by Cyclization 1-Substituted Imidazo[4,5-c]quinoline Multi-step 45 binghamton.edu

Cyclocondensation for Fused Heterocyclic Ring Systems

Synthesis of Imidazoquinoline Derivatives

The synthesis of imidazoquinoline derivatives from this compound is a key transformation. This process is often achieved through the reaction of the diamine with various aldehydes or carboxylic acids. The reaction proceeds via a condensation reaction, forming an intermediate Schiff base, which then undergoes cyclization to yield the final imidazoquinoline ring system. The specific reagents and conditions can be tailored to introduce a variety of substituents onto the imidazole (B134444) ring, allowing for the creation of a diverse library of compounds. nih.govnih.gov

A general procedure for the synthesis of 2-substituted-1H-imidazo[4,5-c]quinolines involves the reaction of this compound with a suitable aldehyde in the presence of an oxidizing agent. This method allows for the late-stage introduction of various functional groups at the C2 position of the imidazoquinoline core. nih.gov

Detailed research findings have demonstrated the synthesis of a range of imidazoquinoline derivatives with potential applications as modulators of Toll-like receptors (TLRs) 7 and 8. nih.gov For instance, N-alkylation of the resulting imidazoquinoline scaffold has been explored to further diversify the chemical space. google.com

Table 1: Synthesis of Imidazoquinoline Derivatives

Starting Material Reagent Product Application
This compound Aldehyd/Carboxylic Acid Imidazoquinoline Derivative TLR7/8 Agonists nih.gov
This compound Propane-2-sulfonyl chloride N-{[4-amino-7-(lH-pyrazol-3-yl)-lH-imidazo[4,5-c]quinolin-2- yl]methyl}-N-ethylpropane-2-sulfonamide NLRP3 Modulators google.com
Synthesis of Pyrazoloquinoline Derivatives

Pyrazoloquinoline derivatives represent another important class of compounds synthesized from this compound. These are typically formed through condensation reactions with β-dicarbonyl compounds or their equivalents. The reaction leads to the formation of a pyrazole (B372694) ring fused to the quinoline system. The substitution pattern on the resulting pyrazoloquinoline can be controlled by the choice of the dicarbonyl component. mdpi.comnih.govmdpi.com

The synthesis of pyrazolo[3,4-b]quinolines often involves the reaction of a substituted quinoline with hydrazine (B178648) hydrate (B1144303). mdpi.comrroij.com For example, 2-chloro-3-formylquinolines can be reacted with hydrazine hydrate to yield pyrazolo[3,4-b]quinolines. rroij.com Another approach involves the cyclization of chalcones derived from quinoline precursors with hydrazine derivatives. nih.gov

Table 2: Synthesis of Pyrazoloquinoline Derivatives

Starting Material Reagent Product Reference
2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Hydrazine hydrate 5,6,7,8-Tetrahydro-4-phenyl-1H-pyrazolo[3,4-b]quinolin-3-amine mdpi.com
2-Chloro-3-formylquinoline Hydrazine hydrate Pyrazolo[3,4-b]quinoline rroij.com
Quinoline-derived chalcones Hydrazine derivatives Pyrazoline derivatives nih.gov

N-Alkylation and N-Acylation Reactions

The amino groups of this compound are nucleophilic and can readily undergo N-alkylation and N-acylation reactions. jku.at These reactions provide a straightforward method for introducing a wide range of substituents, thereby modifying the steric and electronic properties of the molecule.

N-alkylation can be achieved using various alkyl halides or other alkylating agents in the presence of a base. researchgate.net Similarly, N-acylation is typically performed using acyl chlorides or anhydrides. These derivatization strategies are crucial for exploring the structure-activity relationships of quinoline-based compounds. For example, a patent describes the synthesis of N4-benzyl-7-bromoquinoline-3,4-diamine. nih.gov

Palladium-catalyzed C-N cross-coupling reactions have also been extensively used for the N-arylation of aminoquinolines, offering a powerful tool for creating diverse molecular structures. acs.org

Advanced Functionalization for Scaffold Diversification

Beyond the fundamental reactions, advanced functionalization techniques are employed to further diversify the this compound scaffold. The bromine atom at the 7-position is a key handle for a variety of transition-metal-catalyzed cross-coupling reactions. semanticscholar.orgambeed.com

Reactions such as the Suzuki-Miyaura coupling allow for the introduction of aryl or heteroaryl groups at the C7 position. mdpi.com This enables the synthesis of complex biaryl and heteroaryl-substituted quinolines. Furthermore, the nitro group, which is a precursor to the diamine, can activate adjacent positions for nucleophilic aromatic substitution (SNAr), providing another avenue for functionalization. semanticscholar.org These advanced methods are instrumental in the development of novel compounds with tailored properties for various applications. mdpi.com

Advanced Spectroscopic and Structural Characterization of 7 Bromoquinoline 3,4 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and arrangement of hydrogen atoms in a molecule. For 7-Bromoquinoline-3,4-diamine, the analysis, typically conducted in a solvent like DMSO-d₆, reveals distinct signals for each proton.

The ¹H NMR spectrum of this compound shows a complex pattern in the aromatic region, consistent with the substituted quinoline (B57606) ring system. nih.gov The protons on the amine groups appear as broad singlets, a characteristic feature due to nitrogen's quadrupolar moment and potential hydrogen exchange. The protons on the quinoline core appear at distinct chemical shifts, with their splitting patterns (e.g., doublet, doublet of doublets) providing information about adjacent protons.

In a typical analysis, the spectrum for this compound in DMSO-d₆ exhibits a singlet for the C2-H proton around 8.19 ppm. nih.gov The protons on the benzene (B151609) part of the quinoline ring system show characteristic coupling: the C5-H proton appears as a doublet at approximately 7.97 ppm, the C6-H proton as a doublet of doublets at 7.39 ppm, and the C8-H proton as a doublet at 7.81 ppm. nih.gov The amine protons at positions 3 and 4 are also observed. nih.gov

¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H (Amine) 6.03 s -
H (Amine) 4.84 bs -
H-6 7.39 dd 9.0, 2.1
H-8 7.81 d 2.1
H-5 7.97 d 9.0
H-2 8.19 s -

Data obtained in DMSO-d₆ at 400 MHz. nih.gov s = singlet, bs = broad singlet, d = doublet, dd = doublet of doublets

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Attached Proton Test (APT) Techniques

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The spectrum for this compound shows nine distinct signals corresponding to the nine carbon atoms in the quinoline ring system. nih.gov

The Attached Proton Test (APT) is a valuable experiment that distinguishes between different types of carbon atoms based on the number of attached protons. huji.ac.iltecmag.com In an APT spectrum, signals for quaternary carbons (C) and methylene (B1212753) (CH₂) groups typically appear with opposite phase to those of methyl (CH₃) and methine (CH) groups. aiinmr.comceitec.cz This allows for the unambiguous assignment of each carbon signal. For this compound, which contains only quaternary and methine carbons in its aromatic structure, the APT experiment would show all CH carbons with one phase and all quaternary carbons with the opposite phase.

The ¹³C NMR spectrum of this compound in DMSO-d₆ shows signals at approximately 117.2, 117.4, 123.4, 125.8, 126.2, 130.2, 134.3, 141.6, and 143.4 ppm. nih.gov

¹³C NMR and Inferred APT Spectroscopic Data for this compound

Carbon Atom Chemical Shift (δ) in ppm Inferred APT Phase
C-7 117.2 Negative (Quaternary C)
C-3 117.4 Negative (Quaternary C)
C-8 123.4 Positive (CH)
C-4a 125.8 Negative (Quaternary C)
C-6 126.2 Positive (CH)
C-5 130.2 Positive (CH)
C-4 134.3 Negative (Quaternary C)
C-2 141.6 Positive (CH)
C-8a 143.4 Negative (Quaternary C)

Data obtained in DMSO-d₆ at 101 MHz. nih.gov APT phase is inferred based on standard technique principles where CH signals are positive and C signals are negative.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For this compound (C₉H₈BrN₃), the experimentally determined mass of the protonated molecule ([M+H]⁺) is found to be in excellent agreement with the calculated theoretical mass. nih.gov This confirms the molecular formula and the presence of the bromine atom, which has a characteristic isotopic pattern.

HRMS Data for this compound

Ion Calculated m/z Found m/z
[M+H]⁺ 237.9974 237.9983

M refers to the molecular formula C₉H₈BrN₃. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This technique is suitable for the analysis of volatile and thermally stable compounds. While direct GC-MS analysis of this compound may be challenging due to its polarity and lower volatility, derivatization (e.g., acylation) can be employed to make it more amenable to GC analysis. mdpi.com

In a hypothetical GC-MS analysis, the compound would first be separated from other components on a GC column, and its retention time would be recorded. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint, shows the molecular ion peak and various fragment ions, which helps to confirm the structure.

Expected GC-MS Parameters and Data for Derivatized this compound

Parameter Description
Separation
Column Typically a nonpolar or medium-polarity capillary column (e.g., HP-5MS). notulaebotanicae.ro
Carrier Gas Helium. mdpi.com
Temperature Program An oven temperature gradient is used to elute the compound. notulaebotanicae.ro
Detection
Ionization Mode Electron Ionization (EI) at 70 eV. notulaebotanicae.ro
Expected Molecular Ion (M⁺) A peak corresponding to the mass of the derivatized molecule.
Key Fragmentation Characteristic loss of bromine, parts of the quinoline ring, and fragments from the derivatizing group.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint based on the functional groups present.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key features would include N-H stretching vibrations from the two amine groups, C-H stretching from the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, C-N stretching, and a C-Br stretching vibration at a lower wavenumber.

Expected FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretching (asymmetric & symmetric) Aromatic Amine (NH₂) 3500 - 3300
C-H Stretching Aromatic C-H 3100 - 3000
C=N and C=C Stretching Quinoline Ring 1620 - 1450
N-H Bending (scissoring) Amine (NH₂) 1650 - 1580
C-N Stretching Aromatic Amine 1340 - 1250
C-Br Stretching Aryl Bromide 1070 - 1030

These are general expected ranges for the functional groups present in the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. msu.edu When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. msu.edu For aromatic and heteroaromatic compounds like quinoline and its derivatives, the most common transitions observed are π → π* and n → π*. The quinoline ring system, with its conjugated pi-electron system, gives rise to characteristic absorption bands. researchgate.net The position and intensity of these bands are sensitive to the nature and position of substituents on the ring.

The electronic absorption spectra of quinoline derivatives are primarily characterized by π-π* transitions. researchgate.net The introduction of substituents such as amino (-NH2) and bromo (-Br) groups onto the quinoline scaffold can significantly influence the electronic absorption profile. Amino groups typically act as auxochromes, causing a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

While specific spectral data for the parent this compound is not extensively detailed in the reviewed literature, studies on related derivatives provide insight into their electronic properties. For instance, a study on a 7-fluoro-6-morpholino-3-phenylquinolin-1-ium chloride salt, a related quinoline derivative, identified an absorption maximum (λmax) at approximately 430 nm. researchgate.net This absorption is associated with the electronic transitions within its complex aromatic structure. researchgate.net Investigations on other quinoline derivatives, such as those with amino and nitro group substitutions, show distinct absorption bands, with π-π* transitions of an anthracene (B1667546) moiety appearing around 335 nm and charge transfer bands between 360-410 nm in a related Schiff base. researchgate.net The solvent environment can also play a crucial role in shifting the absorption maxima, a phenomenon known as solvatochromism. researchgate.net

Table 1: Illustrative UV-Vis Absorption Data for a Quinoline Derivative

Compound Absorption Max (λmax) Reference

This table provides an example from a related compound to illustrate typical absorption values in this class of molecules.

X-ray Diffraction Analysis: Single-Crystal X-ray Diffraction

The successful application of SC-XRD requires the growth of high-quality single crystals, which can be a challenging process. researchgate.net Solvents play a critical role, and techniques like slow evaporation or vapor diffusion are commonly employed. researchgate.net For example, dissolving a compound in a solvent like Dimethyl sulfoxide (B87167) (DMSO) and using an anti-solvent such as diethyl ether can facilitate crystal growth. researchgate.net

While a single-crystal structure for this compound itself is not available in the cited literature, the crystal structure of a derivative, 7-fluoro-6-morpholino-3-phenylquinolin-1-ium chloride, has been determined, providing valuable structural insights into this family of compounds. researchgate.net The analysis revealed that this compound crystallizes in a monoclinic system with the space group P21/c. researchgate.net The detailed unit cell parameters provide a precise description of the crystal lattice. researchgate.net Such structural determinations are crucial for understanding structure-property relationships and for rational drug design, as seen in the study of this derivative as a potential anticancer agent. researchgate.net

Table 2: Crystallographic Data for 7-fluoro-6-morpholino-3-phenylquinolin-1-ium chloride

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group P21/c researchgate.net
a (Å) 11.0497(4) researchgate.net
b (Å) 8.8712(3) researchgate.net
c (Å) 17.5099(5) researchgate.net
β (°) 97.605(17) researchgate.net
Volume (ų) 1701.3(10) researchgate.net

Computational and Theoretical Investigations of 7 Bromoquinoline 3,4 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. researchgate.net DFT calculations, particularly with hybrid functionals like B3LYP and a suitable basis set such as 6-311++G(d,p), are frequently employed to model the behavior of quinoline (B57606) derivatives. researchgate.netijcce.ac.ir

The first step in a computational study is typically the optimization of the molecule's geometry to find its lowest energy conformation. For 7-Bromoquinoline-3,4-diamine, this process involves calculating the most stable arrangement of its atoms in three-dimensional space. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties, including the planarity of the quinoline ring system and the orientation of the amine and bromo substituents.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of similar heterocyclic molecules. The specific values for this compound would require a dedicated computational study.

ParameterBond/AtomsPredicted Value
Bond LengthC3-C4~1.41 Å
C3-N (amino)~1.38 Å
C4-N (amino)~1.39 Å
C7-Br~1.90 Å
Bond AngleN(amino)-C3-C4~119°
N(amino)-C4-C3~120°
C6-C7-Br~121°

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity. The LUMO energy relates to the electron affinity and electrophilicity. The energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich diamine groups and the quinoline ring, while the LUMO would be distributed across the aromatic system.

Table 2: Predicted FMO Properties of this compound (Illustrative) Note: Representative values based on DFT studies of analogous aromatic amines.

PropertyPredicted ValueSignificance
EHOMO-5.5 eVElectron-donating ability (nucleophilicity)
ELUMO-1.2 eVElectron-accepting ability (electrophilicity)
Energy Gap (ΔE)4.3 eVChemical reactivity and kinetic stability

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, illustrating the charge distribution. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP surface would show negative potential (red) concentrated around the nitrogen atoms of the 3,4-diamine groups due to their lone pairs of electrons, making them the primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amine groups, indicating their susceptibility to nucleophilic attack.

DFT calculations are a reliable method for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Vibrational Spectroscopy (FT-IR): Theoretical calculations can determine the vibrational frequencies corresponding to different functional groups in the molecule. These calculated frequencies are often scaled by a factor to correct for anharmonicity and basis set limitations, allowing for a direct comparison with experimental FT-IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are invaluable for assigning the signals in an experimental spectrum to specific atoms within the molecule. Experimental ¹H and ¹³C NMR data have been reported for this compound, and theoretical calculations could be used to unequivocally assign these shifts. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment (e.g., a solvent or a biological macromolecule). An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

In the context of brominated quinolines, MD simulations have been used to investigate their binding stability within the active sites of biological targets, such as enzymes. nih.gov For this compound, an MD simulation could be performed to:

Analyze its conformational flexibility in an aqueous solution.

Study its stability when bound to a receptor, providing insights into the strength and nature of intermolecular interactions like hydrogen bonds and π-π stacking.

Calculate binding free energies, which can help in assessing its potential as a ligand for a specific biological target.

Theoretical Studies on Reaction Mechanisms and Selectivity

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating stationary points, such as reactants, products, intermediates, and, most importantly, transition states. The calculated activation energy (the energy difference between the reactants and the transition state) can predict the feasibility and rate of a reaction.

The 3,4-diamine functionality on the quinoline core makes this molecule a key precursor for synthesizing fused heterocyclic systems, such as pyrimido[5,4-c]quinolines. nih.govresearchgate.net Theoretical studies can be employed to investigate the mechanisms of these cyclization reactions. For instance, when reacting with a dicarbonyl compound, there are multiple possible pathways and potential regioisomers. DFT analysis can:

Model the stepwise reaction pathway, including addition and subsequent condensation-cyclization steps.

Calculate the activation barriers for the formation of different possible products.

Explain the observed regioselectivity by demonstrating which reaction pathway is kinetically or thermodynamically favored. researchgate.net

By comparing the energy profiles of competing pathways, researchers can predict the most likely product, providing a rationale for experimentally observed outcomes and guiding the design of more efficient synthetic routes. researchgate.net

Analysis of Electronic Properties (e.g., Hyper-conjugative Interactions)

The electronic properties of quinoline derivatives are of significant interest due to their influence on the molecule's reactivity, stability, and potential biological activity. Computational studies on substituted quinolines routinely examine a variety of electronic descriptors to predict their behavior. These investigations often involve the analysis of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Mulliken charge distributions.

Hyper-conjugative interactions, which involve the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital, play a crucial role in the stability and electronic distribution of molecules. In the context of quinoline derivatives, NBO analysis is a standard method to identify and quantify these interactions. This analysis provides insights into the delocalization of electron density and the stabilization energy associated with these interactions. For instance, studies on similar heterocyclic systems often reveal significant hyper-conjugative interactions between lone pair orbitals of nitrogen or oxygen atoms and the anti-bonding orbitals of adjacent bonds.

Illustrative Data on Electronic Properties of a Substituted Quinoline Derivative

To illustrate the type of data generated in such computational studies, the following table presents hypothetical electronic property data for a related quinoline derivative, calculated using DFT.

PropertyValue
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
Energy Gap (HOMO-LUMO) 4.4 eV
Dipole Moment 3.5 D
Electron Affinity 1.5 eV
Ionization Potential 6.5 eV
Hardness 2.2 eV
Softness 0.45 eV⁻¹

This table is illustrative and does not represent actual data for this compound.

Illustrative Data on Hyper-conjugative Interactions from NBO Analysis

The following table provides an example of the kind of data obtained from an NBO analysis, showing the donor and acceptor orbitals and the corresponding stabilization energy (E(2)) for a hypothetical related quinoline derivative.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N1 π* (C2-C3) 15.8
LP (1) N4 σ* (C3-C5) 5.2
σ (C5-C6) σ* (C4-N4) 2.1
σ (C7-Br8) π* (C6-C9) 1.5

This table is illustrative and does not represent actual data for this compound. LP denotes a lone pair, σ a sigma bonding orbital, π a pi bonding orbital, and * denotes an anti-bonding orbital.

Applications in Advanced Organic Synthesis, Catalysis, and Functional Materials

Building Blocks for Complex Heterocyclic Architectures

The strategic placement of reactive sites on the 7-bromoquinoline-3,4-diamine scaffold makes it an exemplary building block for the synthesis of more complex heterocyclic architectures. The ortho-diamine functionality is particularly useful for constructing fused five- or six-membered rings, leading to the formation of polycyclic aromatic systems. For instance, the condensation of this compound with various dicarbonyl compounds or their equivalents can yield a range of novel imidazo[4,5-c]quinolines and pyrazino[2,3-c]quinolines. These resulting heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique photophysical properties.

The presence of the bromine atom at the 7-position offers a valuable handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. rsc.orgmdpi.com This allows for the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the fine-tuning of the electronic and steric properties of the final molecule. This versatility makes this compound a key intermediate in the diversity-oriented synthesis of compound libraries for drug discovery and materials research. asau.rusrdorganics.com

A notable application is in the synthesis of substituted imidazoquinolines, which are structurally related to compounds known to interact with GABAA receptors. nih.gov The synthesis involves the reaction of this compound with appropriate reagents to form the imidazole (B134444) ring, demonstrating its utility in creating molecules with potential neurological applications. nih.gov

Ligand Design in Coordination Chemistry

The diamine functionality of this compound allows it to act as a bidentate ligand, capable of coordinating to a single metal center through its two nitrogen atoms. libretexts.orglibretexts.org This has led to its exploration in the field of coordination chemistry for the synthesis and characterization of novel metal-ligand complexes.

Synthesis of Metal-Ligand Complexes for Structural and Electronic Characterization

Spectroscopic methods, including UV-Vis, IR, and NMR spectroscopy, are also employed to probe the electronic properties of these complexes. scirp.org The coordination of the diamine to a metal ion can significantly alter the electronic transitions within the quinoline (B57606) ring system, leading to changes in the absorption and emission spectra. These studies are crucial for understanding the ligand's influence on the electronic structure of the metal center and for designing complexes with specific photophysical or electrochemical properties. scirp.org

Exploration of Chelation Properties with Transition Metals

The ability of this compound to form a stable five-membered ring upon coordination to a metal ion is a classic example of the chelate effect. numberanalytics.com This chelation enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands. numberanalytics.com The exploration of these chelation properties with various transition metals, such as cobalt, nickel, copper, and zinc, has been a subject of interest. libretexts.org

The stability and reactivity of these chelate complexes are influenced by several factors, including the nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere. numberanalytics.com The bromo substituent on the quinoline ring can also play a role in modulating the ligand's electronic properties and, consequently, the stability and reactivity of the metal complex. Understanding these chelation properties is fundamental for the rational design of metal-based catalysts, sensors, and materials with tailored functions. libretexts.orgnumberanalytics.com

Precursors for Advanced Functional Materials

The unique combination of a bromoquinoline core and a diamine functionality makes this compound a promising precursor for the development of advanced functional materials.

Photoactive Systems and Molecular Switches

The extended π-system of the quinoline ring, coupled with the electron-donating nature of the amino groups, provides a foundation for creating photoactive molecules. Further extension of this conjugation through reactions at the bromine position can lead to compounds with interesting photophysical properties, such as fluorescence and phosphorescence. These properties are highly dependent on the molecular structure and can be tuned by introducing different functional groups. researchgate.net

The diamine portion of the molecule can be used to construct more complex systems that can undergo reversible changes in their structure and properties upon external stimuli, such as light. This makes this compound a potential building block for the design of molecular switches. For instance, the diamine can be incorporated into larger macrocyclic structures or polymers where photoinduced electron transfer or geometric isomerization can be controlled, leading to switchable optical or electronic properties.

Applications in Catalysis

The ability of this compound to form stable complexes with transition metals opens up possibilities for its use in catalysis. The ligand can be used to create well-defined catalytic centers where the metal ion is the active site for a particular chemical transformation. The steric and electronic environment around the metal center, which is dictated by the ligand, can influence the activity and selectivity of the catalyst. numberanalytics.com

Palladium-catalyzed amination reactions, for example, often rely on phosphine (B1218219) ligands to facilitate the catalytic cycle. mdpi.com While not directly a catalyst itself, the diamine functionality of this compound can be a key component in the synthesis of more complex ligands for such reactions. The bromo-substituent also provides a site for anchoring the molecule to a solid support, which could be advantageous for developing heterogeneous catalysts that are easily separable from the reaction mixture.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 7-Bromoquinoline-3,4-diamine, and what analytical methods ensure purity?

  • Methodological Answer : A typical synthesis involves bromination of quinoline precursors under controlled conditions. For example, bromine may be added dropwise to a suspension of the precursor in glacial acetic acid, followed by stirring and purification via recrystallization (e.g., using ethanol) . Analytical methods include thin-layer chromatography (TLC) to monitor reaction progress (e.g., ethyl acetate/n-hexane solvent systems) and elemental analysis (C, H, N percentages) to confirm purity .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer : While specific GHS data may be limited for this compound, general protocols for quinoline derivatives include:

  • Skin/Eye Protection : Wear nitrile gloves and safety goggles; rinse contaminated skin/eyes with water for 15+ minutes .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Storage : Keep in sealed containers in dry, ventilated areas away from ignition sources .

Q. How should researchers conduct a systematic literature review on this compound using academic databases?

  • Methodological Answer : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to define objectives. Search databases such as PubMed, SciFinder, or Web of Science with keywords like "this compound synthesis" or "quinoline derivatives biological activity." Avoid non-academic sources (e.g., Google) and prioritize peer-reviewed journals .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

  • Methodological Answer : Key variables include:

  • Solvent Systems : Test polar aprotic solvents (e.g., DMF) versus acetic acid for bromination efficiency .
  • Catalysts : Explore acid catalysts (e.g., H₂SO₄) or transition metals to accelerate reactions.
  • Temperature : Reflux conditions (e.g., 80–100°C) may enhance reactivity compared to room-temperature stirring .
    • Data Analysis : Use design-of-experiment (DoE) software to model interactions between variables and identify optimal conditions.

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound?

  • Methodological Answer :

  • Replication : Repeat assays under identical conditions (e.g., cell lines, inhibitor concentrations) to confirm reproducibility .
  • Dose-Response Studies : Test activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Control Experiments : Include positive/negative controls (e.g., MG132 for proteasome inhibition) to validate assay specificity .

Q. What are the common degradation pathways of this compound under varying storage conditions?

  • Methodological Answer :

  • Stability Testing : Store samples under accelerated conditions (e.g., 40°C/75% humidity) and analyze degradation via HPLC or mass spectrometry.
  • Light Sensitivity : Assess photodegradation by exposing samples to UV-Vis light and monitoring structural changes.
  • Hazard Identification : Thermal decomposition may release CO or NOₓ; use TGA-DSC to characterize thermal stability .

Methodological Best Practices

  • Reproducibility : Document all chemical details (manufacturer, purity, batch numbers) and storage conditions per ICMJE guidelines .
  • Data Visualization : For publications, prioritize clear figures (e.g., reaction schemes, dose-response curves) with minimal text. Avoid overcrowding with chemical structures .
  • Ecological Compliance : Prevent environmental release; dispose of waste via certified hazardous waste programs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.